4'-Ethoxy-3'-(trifluoromethyl)acetophenone

Übersicht

Beschreibung

4’-Ethoxy-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C11H11F3O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported . The enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has also been investigated .Molecular Structure Analysis

The molecular structure of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone consists of an ethoxy group (C2H5O-) and a trifluoromethyl group (CF3) attached to an acetophenone backbone .Chemical Reactions Analysis

The enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has been investigated . Additionally, the asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .Physical And Chemical Properties Analysis

The molecular weight of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone is 232.2 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 3’-(trifluoromethyl)acetophenone, are used in the agrochemical and pharmaceutical industries .

- Method : The synthesis and applications of TFMP and its derivatives involve protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Heterocyclic Compounds

- Application : Acetophenone, which is structurally similar to 4’-Ethoxy-3’-(trifluoromethyl)acetophenone, has been utilized in the synthesis of many heterocyclic compounds .

- Method : There are several methods for the preparation of acetophenone, one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .

- Results : Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions .

3. Preparation of Commercial Fungicide

- Application : 3’-(Trifluoromethyl)acetophenone has been used in a key step during the preparation of a commercial fungicide .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome is a commercial fungicide, although the specific results or outcomes obtained, including any quantitative data or statistical analyses, are not available in the source .

4. Organic Building Block

- Application : 4’-(Trifluoromethoxy)acetophenone is an organic building block .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome is an organic building block, although the specific results or outcomes obtained, including any quantitative data or statistical analyses, are not available in the source .

5. Antifungal Activities

- Application : Acetophenone and its derivatives have demonstrated antifungal activities . For example, xanthoxylin isolated from Melicope borbonica leaves exhibited the antifungal activity against Candida albicans and Penicillium expansum .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome is the antifungal activity of some naturally occurring acetophenone derivatives, although the specific results or outcomes obtained, including any quantitative data or statistical analyses, are not available in the source .

6. Synthesis of Heterocyclic Compounds

- Application : Acetophenone and its derivatives are used in the synthesis of various heterocyclic compounds .

- Method : There are several methods for the preparation of acetophenone, one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .

- Results : The outcome is the synthesis of various heterocyclic compounds, although the specific results or outcomes obtained, including any quantitative data or statistical analyses, are not available in the source .

Safety And Hazards

4’-Ethoxy-3’-(trifluoromethyl)acetophenone may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

1-[4-ethoxy-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-10-5-4-8(7(2)15)6-9(10)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNZFVILRICPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Ethoxy-3'-(trifluoromethyl)acetophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B1398521.png)

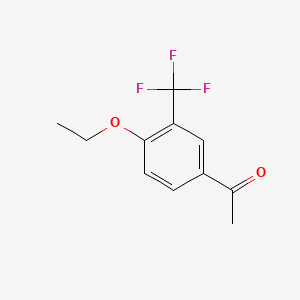

![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)